molecular formula C18H22N2O2 B1385013 N-(5-Amino-2-methylphenyl)-3-butoxybenzamide CAS No. 1020054-10-7

N-(5-Amino-2-methylphenyl)-3-butoxybenzamide

Cat. No. B1385013
CAS RN: 1020054-10-7
M. Wt: 298.4 g/mol
InChI Key: CKFFOOWGVPGXGE-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine” is a compound that has been studied in the field of crystallography . It crystallizes with two independent molecules (A and B) in the asymmetric unit .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .


Molecular Structure Analysis

The molecular formula of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine” is C16H15N5 . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .


Physical And Chemical Properties Analysis

The molecular weight of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine” is approximately 277.324 Da .

Scientific Research Applications

  • Novel Antitumor Agents : The synthesis and evaluation of benzamide derivatives, including compounds similar to N-(5-Amino-2-methylphenyl)-3-butoxybenzamide, have shown potential as novel antitumor agents. These compounds exhibit antiproliferative activity and have been studied for their effects on tubulin polymerization and cell cycle arrest, indicating their potential use in cancer therapy (Romagnoli et al., 2006).

  • Potential Memory Enhancers : Certain benzamide derivatives have been synthesized and evaluated for their potential as memory enhancers. These compounds have shown acetylcholinesterase-inhibiting activity and could play a role in the treatment of cognitive impairments (Piplani et al., 2018).

  • Drug Design and Synthesis : Research on benzamide derivatives, related to N-(5-Amino-2-methylphenyl)-3-butoxybenzamide, has focused on the design and synthesis of novel compounds with specific pharmacological properties. This includes the development of compounds with enhanced biochemical potency and pharmaceutical properties for clinical development in cancer treatment (Theoclitou et al., 2011).

  • Biosensors and Electrochemical Analysis : Benzamide derivatives have been used in the development of biosensors. For example, a study describes the use of a modified carbon paste electrode incorporating benzamide for the electrocatalytic determination of glutathione, showcasing its potential in biochemical and clinical analysis (Karimi-Maleh et al., 2014).

  • Molecular Simulation and Structural Analysis : Detailed molecular structure analysis and theoretical investigations, including density functional theory (DFT) calculations, have been conducted on benzamide derivatives. These studies are crucial for understanding the molecular interactions and structural properties of these compounds, which can aid in drug design and development (Aydın et al., 2014).

Mechanism of Action

While the mechanism of action for “N-(5-Amino-2-methylphenyl)-3-butoxybenzamide” is not available, similar compounds such as anticholinergic agents block the action of the acetylcholine neurotransmitter at synapses in the central and peripheral nervous system .

Safety and Hazards

While specific safety and hazard information for “N-(5-Amino-2-methylphenyl)-3-butoxybenzamide” is not available, similar compounds such as “N1-(5-AMINO-2-METHYLPHENYL)ACETAMIDE” have safety data sheets available .

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-4-10-22-16-7-5-6-14(11-16)18(21)20-17-12-15(19)9-8-13(17)2/h5-9,11-12H,3-4,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFFOOWGVPGXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-3-butoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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